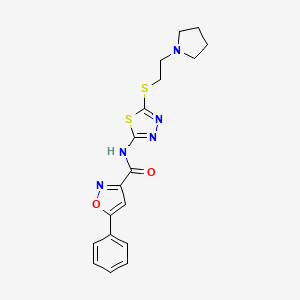

5-phenyl-N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

Description

The compound 5-phenyl-N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic hybrid molecule featuring a 1,3,4-thiadiazole core linked to an isoxazole-carboxamide moiety. Its structure includes a phenyl group at the 5-position of the isoxazole ring and a pyrrolidine-containing thioether substituent on the thiadiazole ring.

Properties

IUPAC Name |

5-phenyl-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S2/c24-16(14-12-15(25-22-14)13-6-2-1-3-7-13)19-17-20-21-18(27-17)26-11-10-23-8-4-5-9-23/h1-3,6-7,12H,4-5,8-11H2,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRDCQDDQICGGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide can be achieved through multi-step processes involving various intermediates:

Initial Synthesis: The process begins with the preparation of isoxazole-3-carboxylic acid, which is achieved by reacting appropriate precursors under controlled conditions.

Thiadiazole Formation: An intermediate 1,3,4-thiadiazole derivative is synthesized using thiourea and other reagents.

Coupling Reaction: The thiadiazole intermediate is then coupled with 2-(pyrrolidin-1-yl)ethanethiol in the presence of coupling agents.

Final Assembly: Finally, the phenyl group is introduced to complete the structure under suitable conditions.

Industrial Production Methods

Industrial production methods utilize optimized routes to maximize yield and efficiency while minimizing environmental impact. Techniques such as solvent-free synthesis and the use of catalytic systems enhance sustainability and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction: It undergoes oxidation forming corresponding oxides and reduction leading to simpler derivatives.

Substitution Reactions: The compound is prone to nucleophilic and electrophilic substitution reactions due to its various reactive sites.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, amines for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of thiadiazole.

Reduction: Reduced forms of isoxazole and thiadiazole.

Substitution: Substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: Used in developing new synthetic methodologies due to its diverse reactive sites.

Biology: Serves as a bioactive molecule in drug design, exhibiting potential antimicrobial and anticancer activities.

Medicine: Investigated for pharmacological effects such as enzyme inhibition and receptor binding.

Industry: Utilized in materials science for developing polymers with specific properties.

Mechanism of Action

5-phenyl-N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide exerts its effects through various mechanisms depending on its application:

Biological Activity: It interacts with specific enzymes and receptors, modulating their activity.

Pathways: Engages in signaling pathways, affecting cellular functions and responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties can be inferred by comparing it to analogs with modifications in the thiadiazole, isoxazole, or side-chain substituents. Key analogs and their properties are summarized below:

Table 1: Comparison of Structural Analogs

Antifungal Activity and Mechanism

- Ergosterol Inhibition: Compounds with thiadiazole and isoxazole motifs, such as those in , exhibit antifungal activity by disrupting ergosterol biosynthesis. The target compound’s pyrrolidine-ethyl-thio group may enhance membrane permeability, facilitating interaction with fungal lanosterol demethylase .

- Substituent Impact: Pyrrolidine vs. Phenyl vs. Fluorophenyl (): The phenyl group in the target compound may enhance hydrophobic interactions in enzyme active sites compared to the electron-withdrawing fluorophenyl group in .

Computational and Crystallographic Insights

- DFT Studies () : Density functional theory (DFT) could model the compound’s electronic properties, such as charge distribution on the thiadiazole ring, to predict binding affinity.

- Crystallography () : Tools like SHELX may resolve the compound’s 3D structure, critical for understanding stereochemical interactions with fungal targets .

Biological Activity

The compound 5-phenyl-N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a novel synthetic molecule exhibiting a range of biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 382.52 g/mol

- Structural Features :

- Isoxazole ring

- Thiadiazole moiety

- Pyrrolidine side chain

Antimicrobial Activity

Numerous studies have indicated that compounds containing thiadiazole and isoxazole units possess significant antimicrobial properties. A study highlighted the efficacy of related compounds against various bacterial strains, demonstrating Minimum Inhibitory Concentrations (MICs) that suggest potential use in treating infections caused by resistant bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 4 |

| S. aureus | 8 | |

| P. aeruginosa | 16 |

Anticancer Properties

Research has also focused on the anticancer potential of this compound. A related derivative demonstrated cytotoxic effects against several cancer cell lines, with IC values indicating moderate to high potency.

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with microbial and cancer cell proliferation. For instance, compounds with similar structures have shown inhibitory effects on carbonic anhydrase and histone deacetylases (HDAC), which are critical in various cellular processes.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiadiazole derivatives and evaluated their antimicrobial activity. The compound exhibited significant antibacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis, making it a candidate for further development as an antitubercular agent .

Study 2: Anticancer Activity

Another investigation assessed the cytotoxicity of the compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspases, suggesting a potential therapeutic application in oncology .

Q & A

Q. Q1. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions starting with the formation of the thiadiazole and isoxazole rings. A common approach includes:

- Thiadiazole formation : Reacting thiosemicarbazide derivatives with carboxylic acids under reflux in POCl₃ or using K₂CO₃ as a base in DMF .

- Isoxazole coupling : The isoxazole-3-carboxamide moiety is introduced via nucleophilic substitution or amide bond formation under anhydrous conditions .

- Thioether linkage : The pyrrolidin-1-yl-ethylthio group is attached using alkyl halides (e.g., RCH₂Cl) in the presence of a base like K₂CO₃ .

Critical parameters : Solvent choice (DMF preferred for polar intermediates), temperature control (room temperature for thioether formation, reflux for cyclization), and stoichiometric ratios (1.1–1.2 equivalents of alkylating agents) .

Advanced Synthesis: Handling Data Contradictions

Q. Q2. How can conflicting reports about reaction yields for thiadiazole intermediates be resolved?

Discrepancies in yields often arise from:

- Impurity profiles : Side reactions during thiadiazole formation (e.g., incomplete cyclization) can reduce purity. Use HPLC to monitor intermediates and adjust POCl₃ stoichiometry or reaction time .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote hydrolysis. Compare yields in DMF vs. acetonitrile to identify optimal conditions .

- Workup protocols : Precipitation pH (e.g., pH 8–9 for ammonia-mediated crystallization) significantly affects recovery rates. Validate protocols using NMR to confirm structural integrity .

Basic Structural Characterization

Q. Q3. What analytical methods are essential for confirming the compound’s structure?

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiadiazole C-S-C at δ 160–170 ppm, isoxazole protons at δ 6.5–7.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~450–500 g/mol) and detects fragmentation patterns (e.g., loss of pyrrolidin-1-yl-ethylthio group) .

- HPLC : Assess purity (>95% by area normalization) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Advanced Characterization: Resolving Spectral Ambiguities

Q. Q4. How can overlapping NMR signals from the thiadiazole and isoxazole rings be deconvoluted?

- 2D NMR techniques : Use HSQC to correlate ¹H-¹³C signals, distinguishing thiadiazole C2 (coupled to adjacent sulfur) from isoxazole C3 (coupled to nitrogen) .

- Solvent screening : Deutero-DMSO vs. CDCl₃ may shift specific peaks due to hydrogen bonding with the thiadiazole sulfur .

- Computational modeling : Compare experimental shifts with DFT-calculated NMR spectra (e.g., Gaussian software) to assign ambiguous signals .

Biological Activity Evaluation

Q. Q5. What methodologies are recommended for assessing this compound’s pharmacological potential?

- Target identification : Screen against kinase or protease libraries using fluorescence polarization or SPR assays. Thiadiazole derivatives often inhibit ATP-binding pockets .

- Cytotoxicity assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via Western blot for apoptosis markers .

- ADMET profiling : Predict logP (2.5–3.5) and permeability (Caco-2 assay) to optimize bioavailability. Thioether linkages may enhance metabolic stability .

Advanced Mechanistic Studies

Q. Q6. How can computational methods elucidate the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR). Prioritize poses with hydrogen bonds to thiadiazole N2 and hydrophobic interactions with the pyrrolidine group .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .

- Free energy calculations : Apply MM-PBSA to rank binding affinities. Compare with experimental IC₅₀ values to validate models .

Data Contradictions in Biological Assays

Q. Q7. How to address inconsistent IC₅₀ values across cell lines?

- Cell line variability : Test in ≥3 lines (e.g., epithelial vs. hematopoietic) to identify tissue-specific effects. Use CRISPR screens to pinpoint genetic modifiers .

- Compound stability : Verify integrity via LC-MS after 24-hour incubation in culture media. Degradation products (e.g., free thiols) may confound results .

- Assay interference : Rule out thiadiazole-mediated fluorescence quenching in resazurin-based assays by cross-validating with ATP-based methods .

Optimization Strategies

Q. Q8. What structural modifications improve potency while maintaining solubility?

- Pyrrolidine substitution : Replace pyrrolidin-1-yl with morpholine (increases polarity) or tert-butyl (enhances hydrophobic interactions) .

- Thioether replacement : Substitute the ethylthio linker with sulfoxide/sulfone to modulate electron density and metabolic stability .

- Isoxazole bioisosteres : Replace with 1,2,4-oxadiazole to improve π-stacking in kinase pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.